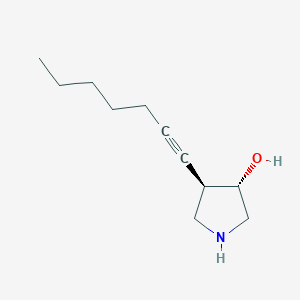
(3S,4R)-4-(hept-1-yn-1-yl)pyrrolidin-3-ol
Overview
Description
(3S,4R)-4-(Hept-1-yn-1-yl)pyrrolidin-3-ol: is a chiral compound belonging to the class of pyrrolidinols
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with hept-1-yne and pyrrolidin-3-ol .
Reaction Conditions: The reaction involves a nucleophilic substitution where the hydroxyl group of pyrrolidin-3-ol attacks the terminal alkyne of hept-1-yne under acidic or basic conditions.
Industrial Production Methods: Large-scale production may involve catalytic hydrogenation to ensure stereoselectivity and yield optimization.
Chemical Reactions Analysis
(3S,4R)-4-(Hept-1-yn-1-yl)pyrrolidin-3-ol: undergoes various chemical reactions:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The alkyne can be reduced to an alkene or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions: Reagents like PCC (Pyridinium chlorochromate) for oxidation, LiAlH4 (Lithium aluminium hydride) for reduction, and various electrophiles for substitution reactions.
Major Products: Oxidation products include hept-1-en-3-one, while reduction products include hept-1-ene and heptane.
Scientific Research Applications
This compound has diverse applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Potential use in studying enzyme-substrate interactions.
Medicine: Investigated for its biological activity in drug discovery.
Industry: Employed in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves:
Molecular Targets: Interaction with enzymes or receptors.
Pathways Involved: Involvement in metabolic or signaling pathways.
Comparison with Similar Compounds
(3S,4R)-4-(Hept-1-yn-1-yl)pyrrolidin-3-ol: is compared with similar compounds like (3R,4S)-4-(Hept-1-yn-1-yl)pyrrolidin-3-ol and 4-(Hept-1-yn-1-yl)pyrrolidin-3-one . Its uniqueness lies in its stereochemistry and functional group arrangement, which influence its reactivity and applications.
Properties
IUPAC Name |
(3S,4R)-4-hept-1-ynylpyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO/c1-2-3-4-5-6-7-10-8-12-9-11(10)13/h10-13H,2-5,8-9H2,1H3/t10-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LONGPDSOHCAMRK-GHMZBOCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC#CC1CNCC1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC#C[C@@H]1CNC[C@H]1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















